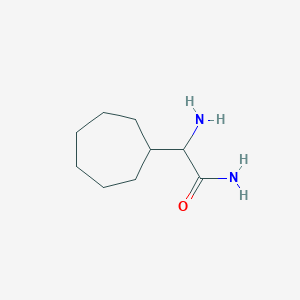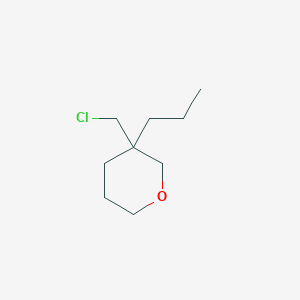![molecular formula C8H4BrNOS B13186039 5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
5-Bromothieno[2,3-B]pyridine-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromothieno[2,3-B]pyridine-2-carbaldehyde is a heterocyclic compound that contains both bromine and aldehyde functional groups. This compound is part of the thienopyridine family, which is known for its diverse biological and chemical properties. The presence of the bromine atom and the aldehyde group makes it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromothieno[2,3-B]pyridine-2-carbaldehyde typically involves the bromination of thieno[2,3-B]pyridine followed by formylation. One common method is the Vilsmeier-Haack formylation, which introduces the formyl group into the aromatic ring using a Vilsmeier reagent. This reagent is prepared by reacting a disubstituted formamide, such as dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromothieno[2,3-B]pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki coupling reactions with phenylboronic acids to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate (K2CO3).
Major Products
Substitution: Various substituted thienopyridines.
Oxidation: 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid.
Reduction: 5-Bromothieno[2,3-B]pyridine-2-methanol.
Coupling: Phenyl-substituted thienopyridines.
Wissenschaftliche Forschungsanwendungen
5-Bromothieno[2,3-B]pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 5-Bromothieno[2,3-B]pyridine-2-carbaldehyde depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The exact pathways and molecular targets would vary based on the specific application and the structure of the final compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Bromothieno[2,3-B]pyridine-2-carboxylic acid
- 5-Bromothieno[2,3-B]pyridine
- Thieno[2,3-B]pyridine derivatives
Uniqueness
5-Bromothieno[2,3-B]pyridine-2-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active compounds .
Eigenschaften
Molekularformel |
C8H4BrNOS |
|---|---|
Molekulargewicht |
242.09 g/mol |
IUPAC-Name |
5-bromothieno[2,3-b]pyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H4BrNOS/c9-6-1-5-2-7(4-11)12-8(5)10-3-6/h1-4H |
InChI-Schlüssel |
JDJDHZNCBFTZHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(SC2=NC=C1Br)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![tert-Butyl 4-[5-(1-aminoethyl)-1H-1,2,4-triazol-3-yl]piperazine-1-carboxylate](/img/structure/B13185977.png)

![1-[1-(Aminomethyl)-2-methylcyclopentyl]propan-1-ol](/img/structure/B13186014.png)



![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![1-([4-(Chloromethyl)thiophen-2-YL]sulfonyl)pyrrolidine](/img/structure/B13186040.png)

![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
